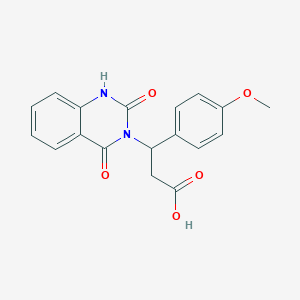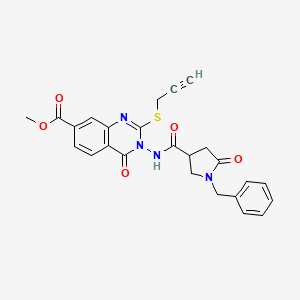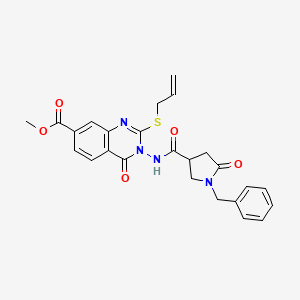![molecular formula C21H22FN3O B6477209 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide CAS No. 2640977-41-7](/img/structure/B6477209.png)
3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a pyrazolyl group, and a propanamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce interesting electronic effects, due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and affect its interactions with other molecules .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide:
Anticancer Activity
This compound has shown potential in anticancer research, particularly due to its structural components that can interact with various cancer cell receptors. The fluorophenyl and pyrazole groups are known for their roles in inhibiting cancer cell proliferation and inducing apoptosis . Studies have demonstrated that similar compounds can target specific cancer pathways, making them promising candidates for developing new anticancer drugs.
Anti-inflammatory Properties
The presence of the pyrazole moiety in this compound suggests significant anti-inflammatory properties. Pyrazole derivatives are well-documented for their ability to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory process . This makes the compound a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Antimicrobial Applications
Compounds containing fluorophenyl and pyrazole groups have been studied for their antimicrobial activities. These compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them effective against a range of bacterial and fungal pathogens . This application is particularly important in the development of new antibiotics and antifungal agents.
Antileishmanial and Antimalarial Activities
Research has shown that pyrazole derivatives exhibit significant antileishmanial and antimalarial activities . The compound’s structure allows it to interfere with the life cycle of parasites such as Leishmania and Plasmodium species. This makes it a valuable candidate for developing treatments for neglected tropical diseases like leishmaniasis and malaria.
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors suggest potential neuroprotective effects. Pyrazole derivatives have been investigated for their role in protecting neurons from oxidative stress and neuroinflammation . This application is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Analgesic Properties
The analgesic potential of this compound is linked to its pyrazole component, which can modulate pain pathways in the central nervous system . Research indicates that such compounds can be effective in managing pain without the side effects associated with traditional opioids, making them valuable in pain management therapies.
Potential as a Drug Delivery Agent
The unique structural features of this compound, including its fluorophenyl and pyrazole groups, make it a potential candidate for drug delivery systems. These features can enhance the solubility, stability, and bioavailability of drugs. This application is particularly relevant in the design of novel drug delivery mechanisms for various therapeutic agents.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-20(13-15-24-25)18-8-6-16(7-9-18)12-14-23-21(26)11-10-17-4-2-3-5-19(17)22/h2-9,13,15H,10-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLKQALIWMUXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477152.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477161.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)
![2,4-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477175.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6477183.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)


![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)
![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)
![1-benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477203.png)
![3-chloro-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477224.png)